

Validating the structure of Pretomanid synthesized from (S)-Glycidyl pivalate

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Compound of Interest

Compound Name: Glycidyl pivalate

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Validating the Structure of Synthesized Pretomanid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of Pretomanid, a critical component of novel treatment regimens for drug-resistant tuberculosis. Herein, we focus on the validation of Pretomanid synthesized from (S)-**Glycidyl pivalate** and compare it with alternative synthetic routes. This guide includes detailed experimental protocols, comparative data tables, and a workflow diagram to aid researchers in ensuring the chemical integrity of their synthesized active pharmaceutical ingredient (API).

Introduction to Pretomanid Synthesis

Pretomanid, a nitroimidazooxazine, is a key component in the fight against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB)[1]. Its synthesis is a critical area of research, with a focus on developing efficient, scalable, and cost-effective routes. One prominent synthetic pathway utilizes (S)-**Glycidyl pivalate** as a chiral starting material to install the stereocenter in the final molecule[2][3][4]. Alternative routes often start from other chiral precursors like (R)-glycidol or (S)-epichlorohydrin, employing different protecting group strategies to achieve the desired product[5][6][7]. Regardless of the synthetic route, rigorous structural validation of the final Pretomanid product is paramount to ensure its safety and efficacy.

Comparative Analysis of Structural Validation Data

The structural identity and purity of synthesized Pretomanid must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques. While the expected analytical data for pure Pretomanid should be consistent irrespective of the synthetic route, the impurity profile may differ, necessitating a thorough comparison.

Table 1: Key Physicochemical and Spectroscopic Data for Pretomanid

Parameter	Reported Value/Data	Reference
Appearance	White to off-white or yellow powder	[8]
Molecular Formula	C ₁₅ H ₁₄ F ₃ N ₃ O ₅	
Molecular Weight	389.29 g/mol	
Melting Point	Data not consistently reported in public literature	
Optical Rotation	Specific rotation values are crucial for confirming the correct enantiomer but are not consistently reported in validation studies.	[2]
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.53 (s, 1H), 7.43 (d, J=8.4 Hz, 2H), 7.18 (d, J=8.4 Hz, 2H), 4.81 (d, J=12.4 Hz, 1H), 4.67 (d, J=12.4 Hz, 1H), 4.45-4.38 (m, 1H), 4.30 (dd, J=10.4, 4.0 Hz, 1H), 4.19 (dd, J=10.4, 6.0 Hz, 1H), 4.08 (dd, J=13.2, 3.2 Hz, 1H), 3.93 (dd, J=13.2, 4.8 Hz, 1H)	This is a representative spectrum. Minor shifts can occur based on solvent and instrument.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 147.9, 145.2, 131.0, 127.4, 121.8 (q, J=257 Hz), 121.5, 115.9, 72.1, 70.4, 68.2, 45.9	Predicted spectrum data is available[9].
Mass Spectrometry (ESI+)	m/z 360.1 [M+H] ⁺ . Key fragments at m/z 175.1.	[10][11]
X-ray Crystallography	Confirms the (S)-enantiomer as the pharmaceutically active form. Pretomanid is known to exhibit polymorphism, with	[8][12]

Form I being consistently produced.

Experimental Protocols for Structural Validation

To ensure the identity, purity, and stereochemical integrity of synthesized Pretomanid, a series of analytical experiments should be performed.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized Pretomanid and to quantify any process-related impurities.

Methodology:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of Pretomanid from its impurities.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where Pretomanid has significant absorbance, such as 315 nm^[5].
- Sample Preparation: Dissolve a known concentration of the synthesized Pretomanid in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the linear range of the detector.
- Analysis: Inject the sample and compare the retention time of the major peak with that of a certified Pretomanid reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight of the synthesized compound and to identify potential impurities by their mass-to-charge ratio and fragmentation patterns.

Methodology:

- **LC Conditions:** Similar to the HPLC method described above.
- **Mass Spectrometer:** An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
- **Ionization Mode:** Positive ion mode is typically used for Pretomanid.
- **Data Acquisition:** Acquire full scan mass spectra to identify the protonated molecular ion $[M+H]^+$ of Pretomanid at m/z 360.1[10][11].
- **Fragmentation Analysis:** Perform tandem MS (MS/MS) on the parent ion (m/z 360.1) to obtain a characteristic fragmentation pattern. A key fragment ion for Pretomanid is observed at m/z 175.1[10][11][13]. This fragmentation pattern should be compared with that of a reference standard or literature data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide an unambiguous structural elucidation of the synthesized molecule by analyzing the chemical environment of each proton and carbon atom.

Methodology:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which Pretomanid is soluble, such as deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- **Experiments:**
 - 1H NMR: Provides information on the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration (ratio of protons).
 - ^{13}C NMR: Provides information on the number of different types of carbon atoms and their chemical shifts.

- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals to specific atoms within the molecule and confirming the connectivity.
- Analysis: The obtained spectra should be compared with the data reported for the Pretomanid reference standard or with high-quality literature data. The chemical shifts, coupling constants, and correlations in 2D spectra must be consistent with the known structure of Pretomanid.

X-ray Crystallography

Objective: To determine the absolute stereochemistry of the chiral center and to confirm the solid-state structure of the synthesized Pretomanid.

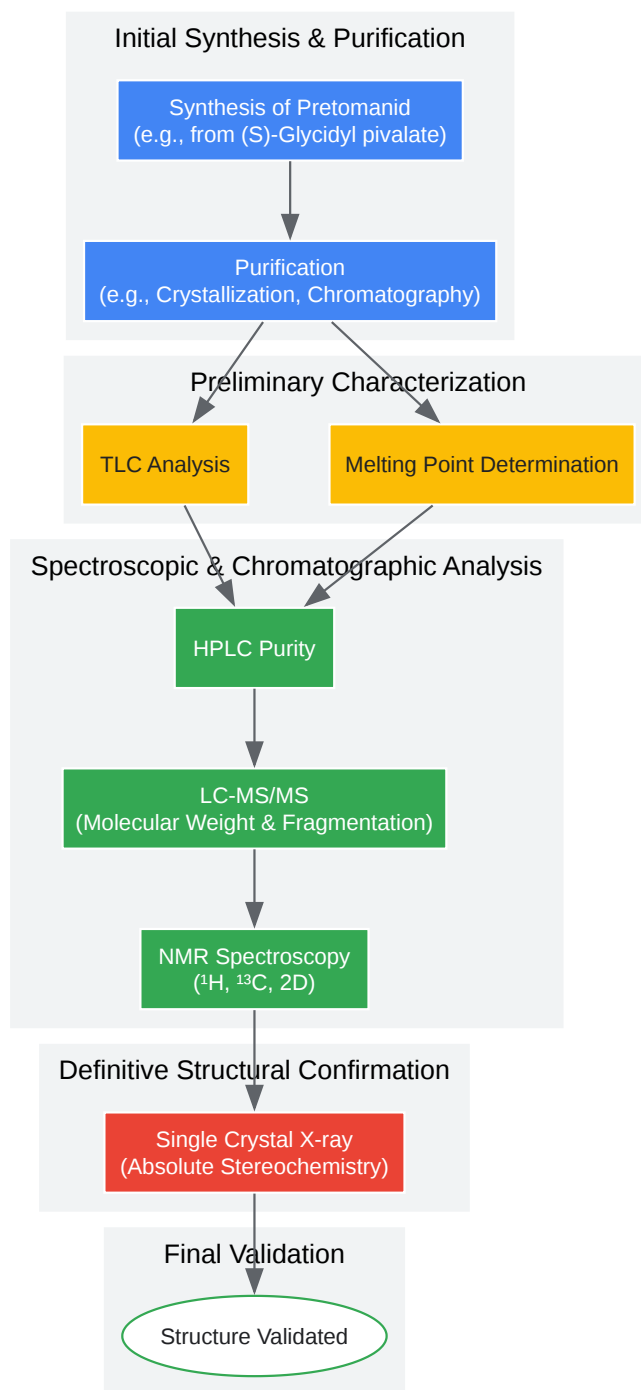
Methodology:

- Crystal Growth: Grow single crystals of the synthesized Pretomanid of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.
- Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
- Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates, bond lengths, bond angles, and the absolute configuration of the chiral center.
- Analysis: The determined crystal structure should match the known structure of the (S)-enantiomer of Pretomanid[8]. The crystallographic data can also be used to identify the polymorphic form of the synthesized material[8].

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive validation of synthesized Pretomanid.

Workflow for Pretomanid Structural Validation

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Caption: A logical workflow for the comprehensive structural validation of synthesized Pretomanid.

Conclusion and Recommendations

The structural validation of synthesized Pretomanid is a critical step in the drug development process. A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and stereochemistry of the final product. While the synthesis from (S)-**Glycidyl pivalate** is a well-established route, researchers should be aware of potential side reactions and impurities that may arise.

It is highly recommended that researchers perform a side-by-side comparison of their synthesized Pretomanid with a certified reference standard using the analytical methods outlined in this guide. Any discrepancies in the analytical data should be thoroughly investigated to ensure the quality and safety of the API. For novel synthesis routes, a complete de novo structural elucidation using 2D NMR and single-crystal X-ray crystallography is imperative. By following these guidelines, researchers can confidently validate the structure of their synthesized Pretomanid and contribute to the development of effective treatments for tuberculosis.

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